3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Description
3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a bicyclic tertiary amine characterized by a rigid azabicyclo[3.2.1]octane scaffold. The compound features a trichloromethyl (-CCl₃) substituent at the 3-position and a hydroxyl group, forming a hydrochloride salt to enhance solubility. This structural framework is common in neuroactive compounds, particularly those targeting opioid or dopamine receptors. The trichloromethyl group introduces significant steric bulk and electronegativity, distinguishing it from other analogs with simpler substituents like chlorophenyl or methyl groups .
Properties
Molecular Formula |
C8H13Cl4NO |
|---|---|
Molecular Weight |
281.0 g/mol |
IUPAC Name |
3-(trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C8H12Cl3NO.ClH/c9-8(10,11)7(13)3-5-1-2-6(4-7)12-5;/h5-6,12-13H,1-4H2;1H |
InChI Key |
NGQLLSZAKOAAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)(C(Cl)(Cl)Cl)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another approach uses gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reagents and intermediates safely and efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trichloromethyl group (-CCl₃) serves as a reactive site for nucleophilic displacement. Key observations include:
This reactivity aligns with tropane alkaloid derivatives, where steric effects from the bicyclic structure moderate substitution rates .
Ring-Onening Reactions
The 8-azabicyclo[3.2.1]octane scaffold undergoes controlled ring cleavage under acidic or basic conditions:
-
Acidic Hydrolysis : Treatment with 4M HCl in dioxane selectively removes protective groups (e.g., tert-butoxycarbonyl) from the nitrogen atom while preserving the bicyclic core .
-
Base-Induced Rearrangement : Exposure to alkyl lithium reagents (e.g., but-3-en-1-yl-magnesium bromide) facilitates ring expansion or contraction via carbanion intermediates .
Reductive Amination and Boronation
The hydroxyl group participates in reductive transformations:
These reactions are critical for introducing pharmacophores in medicinal chemistry applications .
Stereochemical Considerations
The compound’s stereochemistry significantly influences reactivity:
-
Endo vs. Exo Isomerism : The endo configuration (hydroxyl group axial) shows higher stability in polar solvents due to intramolecular hydrogen bonding .
-
Diastereoselectivity : Ugi reactions with tert-butyl isocyanide yield thermodynamically favored trans isomers, as observed in derivative syntheses .
Scientific Research Applications
3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the azabicyclo octane framework play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in biological processes.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The azabicyclo[3.2.1]octane core is shared among many analogs, but substituents at the 3-position dictate pharmacological and physicochemical properties. Key comparisons include:
Key Insights :
- The trichloromethyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to methyl (-CH₃, logP ~1.2) or hydroxyl (-OH, logP ~0.5) analogs .
- Electron-withdrawing effects of -CCl₃ may stabilize charge interactions in receptor binding pockets, unlike electron-donating groups like -CH₃ .
Pharmacological Activity
Dopamine Receptor Affinity :
- Chlorophenyl analogs (e.g., compound 23 in ) exhibit nanomolar affinity for D2-like receptors (Ki = 2–50 nM) .
Opioid Receptor Modulation :
Physicochemical Properties
| Property | Target Compound | 3-(4-Chlorophenyl) Analog (23) | 3-Methyl Analog (16) |
|---|---|---|---|
| Molecular Weight | ~340 g/mol | ~280 g/mol | ~178 g/mol |
| Solubility (Water) | Low (HCl salt improves) | Moderate | High |
| logP | ~3.5 (estimated) | ~2.8 | ~1.2 |
| Metabolic Stability | Low (CCl₃ likely prone to hydrolysis) | Moderate | High |
Biological Activity
3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including receptor interactions, therapeutic potentials, and relevant case studies.
- Chemical Formula : C₈H₁₂Cl₃NO
- Molecular Weight : 227.54 g/mol
- CAS Number : 2648944-99-2
- Physical State : Solid, white crystalline form
- Solubility : Soluble in organic solvents such as dichloromethane and methanol .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly the opioid receptors.
Opioid Receptor Interaction
Research indicates that compounds in the azabicyclo[3.2.1]octane series can act as selective antagonists for kappa opioid receptors (KOR). For instance, modifications to the azabicyclo structure have led to the discovery of potent KOR antagonists that exhibit minimal central nervous system (CNS) exposure while effectively modulating pain responses in vivo .
Biological Activity Data
Study on Pain Management
A study explored the efficacy of this compound as a KOR antagonist in models of pain management. The compound demonstrated significant analgesic properties without the adverse effects typically associated with μ-opioid receptor agonists, suggesting a potential therapeutic application in chronic pain management .
Neuropharmacological Assessment
In a neuropharmacological assessment, researchers evaluated the compound's effect on various behavioral models of anxiety and depression. The results indicated that the compound could modulate anxiety-like behaviors, potentially through its action on opioid receptors, highlighting its dual role in pain and mood regulation .
Q & A
Q. What synthetic routes are available for 3-(trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, and how can reaction conditions be optimized?
The compound is synthesized via multi-step modifications of the bicyclic amine scaffold. Key steps include:
- Ester hydrolysis and amine oxidation of precursor molecules like atropine derivatives (e.g., trospium chloride analogs) to generate intermediates .
- Chloromethylation using trichloromethane derivatives under controlled pH and temperature to introduce the trichloromethyl group.
- Hydrochloride salt formation via acid-base titration.
Optimization strategies : - Use catalytic hydrogenation or photochemical methods to improve stereochemical control.
- Monitor reaction progress with HPLC or LC-MS to minimize side products .
Q. How can researchers determine physicochemical properties when data are unavailable (e.g., melting point, logP)?
Published data for this compound are sparse. Recommended methods:
- Melting point : Differential scanning calorimetry (DSC) or capillary tube methods under inert atmosphere.
- logP : Reverse-phase HPLC with reference standards or computational tools like MarvinSketch (accounting for the bicyclic amine’s polarity) .
- Solubility : Shake-flask experiments in PBS (pH 7.4) and DMSO, validated via UV-Vis spectroscopy .
Q. What analytical techniques are critical for structural characterization?
- NMR : H and C NMR to confirm bicyclic scaffold integrity and substituent positions. For stereochemical resolution, use NOESY or chiral derivatization .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : To resolve absolute configuration, particularly for stereoisomers .
Advanced Research Questions
Q. How do stereoisomers of this compound influence biological activity, and how can they be isolated?
The bicyclic scaffold’s stereochemistry (e.g., endo vs. exo configurations) significantly impacts receptor binding.
Q. What structure-activity relationships (SAR) govern its pharmacological profile?
- Trichloromethyl group : Enhances lipophilicity and metabolic stability but may increase cytotoxicity. Replace with fluorinated analogs to balance properties .
- Bicyclic amine core : Modifications to the nitrogen environment (e.g., quaternization) alter receptor selectivity. Test against GPCR or ion channel targets .
Q. How can conflicting toxicity data be resolved, particularly regarding acute exposure?
Existing safety data are incomplete. Mitigation strategies:
Q. What metabolic pathways dominate, and how can metabolites be identified?
- Phase I metabolism : Predominant hepatic oxidation via CYP3A4 (common for bicyclic amines). Use liver microsomes + NADPH to identify hydroxylated metabolites.
- Phase II conjugation : Glucuronidation likely; confirm with β-glucuronidase inhibition assays.
- Analytical tools : LC-HRMS/MS with isotopic labeling for metabolite tracking .
Q. How should researchers address discrepancies in synthetic yields across studies?
Variable yields often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
